molecular formula C9H22Cl2N2 B2635846 1-(3-Methylbutyl)piperazine dihydrochloride CAS No. 34581-22-1

1-(3-Methylbutyl)piperazine dihydrochloride

Cat. No.: B2635846
CAS No.: 34581-22-1
M. Wt: 229.19
InChI Key: RWZGACXHLZBUTL-UHFFFAOYSA-N
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Description

1-(3-Methylbutyl)piperazine dihydrochloride is a chemical compound with the molecular formula C9H20N2•2HCl and a molecular weight of 229.19 . It is primarily used in biochemical research, particularly in the field of proteomics . This compound is characterized by the presence of a piperazine ring substituted with a 3-methylbutyl group, and it is typically available as a dihydrochloride salt.

Preparation Methods

The synthesis of 1-(3-Methylbutyl)piperazine dihydrochloride involves the reaction of piperazine with 3-methylbutyl chloride under appropriate conditions. The reaction typically takes place in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The product is then purified and converted to its dihydrochloride salt form . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(3-Methylbutyl)piperazine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.

Scientific Research Applications

1-(3-Methylbutyl)piperazine dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Methylbutyl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring allows for hydrogen bonding and other interactions with these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and context of use .

Comparison with Similar Compounds

1-(3-Methylbutyl)piperazine dihydrochloride can be compared with other piperazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted research applications .

Properties

IUPAC Name

1-(3-methylbutyl)piperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2.2ClH/c1-9(2)3-6-11-7-4-10-5-8-11;;/h9-10H,3-8H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWZGACXHLZBUTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1CCNCC1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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